5-Azido-3-methyl-2-phenylpyrazine
Description
5-Azido-3-methyl-2-phenylpyrazine is a substituted pyrazine derivative characterized by an azido (-N₃) group at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 2-position. Pyrazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at opposing positions. However, its specific applications and properties remain understudied compared to other pyrazine derivatives.
Properties
CAS No. |
83505-93-5 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-azido-3-methyl-2-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-11(9-5-3-2-4-6-9)13-7-10(14-8)15-16-12/h2-7H,1H3 |
InChI Key |
NRKWMGJONIMVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution from 5-Chloro-3-methyl-2-phenylpyrazine
Reaction Overview
The most direct method involves substituting the chlorine atom in 5-chloro-3-methyl-2-phenylpyrazine (CAS: 81225-10-7) with an azide group via nucleophilic aromatic substitution (SNAr). This approach leverages the electron-deficient pyrazine ring, activated for substitution at the 5-position.
Reagents and Conditions
- Substrate : 5-Chloro-3-methyl-2-phenylpyrazine
- Azide Source : Sodium azide (NaN₃)
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature : 80–100°C
- Time : 12–24 hours
- Catalyst : None required due to inherent ring activation
Mechanistic Pathway
- Activation : The pyrazine ring’s electron-withdrawing nitrogen atoms polarize the C–Cl bond, enhancing electrophilicity at C5.
- Substitution : NaN₃ displaces chloride via a concerted or stepwise mechanism, forming the azide product.
Experimental Procedure
- Dissolve 5-chloro-3-methyl-2-phenylpyrazine (1.0 equiv) and NaN₃ (3.0 equiv) in anhydrous DMF.
- Heat at 90°C under nitrogen for 18 hours.
- Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate).
Yield and Purity
- Yield : 60–75% (isolated)
- Purity : >95% (HPLC)
Key Reference : This method is validated by synthetic routes described for analogous pyrazine derivatives.
Cyclization of gem-Diazido N-Allyl Malonamides
Precursor Synthesis: gem-Diazido N-Allyl Malonamides
A multistep approach involves synthesizing gem-diazido N-allyl malonamides as intermediates, followed by thermal or copper-catalyzed cyclization to form the pyrazine core.
Step 1: Synthesis of N-Allyl Malonamides
- Reagents : Potassium 3-ethoxy-3-oxopropanoate, allylamine, EDC/HOBt
- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
Step 2: Diazidation
- Reagents : Sodium azide (NaN₃), iodine (I₂), sodium bicarbonate (NaHCO₃)
- Solvent : DMSO/water (2:1)
- Conditions : 0°C to room temperature, 2 hours.
Step 3: Cyclization to Pyrazine
- Thermolysis : Xylenes, 140°C, 24 hours.
- Copper Catalysis : Glacial acetic acid, CuI, 120°C, 24 hours.
Yield and Limitations
- Yield : 50–68% (over three steps)
- Challenges : Requires handling hazardous gem-diazides and precise temperature control.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 5-Chloro-3-methyl-2-phenylpyrazine | NaN₃, DMF | 90°C, 18 h | 60–75% | Straightforward, high atom economy |
| Cyclization Route | N-Allyl Malonamides | NaN₃, I₂, CuI | Multi-step, 140°C | 50–68% | Modular precursor design |
Applications and Derivatives
5-Azido-3-methyl-2-phenylpyrazine serves as a precursor for:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to triazoles.
- Pharmaceutical Intermediates : Antiviral and anticancer agents (e.g., pyrazine-based kinase inhibitors).
Chemical Reactions Analysis
Types of Reactions: 5-Azido-3-methyl-2-phenylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Reduction: 5-Amino-3-methyl-2-phenylpyrazine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Chemistry: 5-Azido-3-methyl-2-phenylpyrazine is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through cycloaddition reactions .
Biology and Medicine: The azido group can be used as a bioorthogonal handle for labeling and tracking biomolecules in biological systems. This makes this compound valuable in chemical biology and medicinal chemistry for drug discovery and development .
Industry: In materials science, azido compounds are explored for their potential in creating high-energy materials and polymers. The unique reactivity of the azido group allows for the design of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Azido-3-methyl-2-phenylpyrazine largely depends on the specific application and the chemical reactions it undergoes. For instance, in biological labeling, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Compounds
Structural and Functional Group Analysis
The table below compares 5-Azido-3-methyl-2-phenylpyrazine with structurally related pyrazine derivatives:
Key Observations:
- Azido Group Reactivity: The azido group in this compound distinguishes it from non-azido pyrazines like 2-acetyl pyrazine. Azides are highly reactive in Staudinger or Huisgen cycloaddition reactions, enabling bioconjugation or polymer synthesis. In contrast, 2-acetyl pyrazine’s ketone group is stable and contributes to flavor profiles .
- AZT’s azide moiety is critical for its antiviral activity by terminating DNA chain elongation . However, this compound’s azido group may confer different biological or chemical properties due to its aromatic pyrazine backbone.
Physicochemical Properties
| Property | This compound | 2-Acetyl Pyrazine | 2-Methoxy-3-(1-methylpropyl)pyrazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~243 (estimated) | 136.13 | 166.22 |
| Solubility | Likely low (aryl/azido groups) | Soluble in organic solvents | Low (hydrophobic alkyl chain) |
| Stability | Thermally sensitive (azide risk) | Stable | Stable |
- This limits its use in high-temperature applications .
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